Solifenacin Impurity D is a significant impurity associated with the pharmaceutical compound solifenacin, which is primarily used as a muscarinic antagonist to treat overactive bladder symptoms. This impurity is notable for its potential impact on the safety and efficacy of solifenacin formulations. Understanding its source, classification, and characteristics is essential for pharmaceutical development and quality control.
The synthesis of Solifenacin Impurity D typically involves oxidation processes that lead to structural modifications of the parent compound, solifenacin. Various synthetic routes have been explored to isolate this impurity effectively.
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. For instance, using cerium(IV) ammonium nitrate in a water/acetonitrile solvent system has been reported as an effective method for synthesizing related impurities with improved yields .
The molecular structure of Solifenacin Impurity D features a complex arrangement typical of organic nitrogen compounds. The detailed structural formula can be represented as follows:
Solifenacin Impurity D can participate in various chemical reactions typical for organic compounds:
The reaction pathways often involve multiple steps, where controlling conditions such as pH and temperature is critical to prevent unwanted side reactions that could lead to additional impurities.
Solifenacin Impurity D serves primarily as a reference standard in analytical chemistry for quality control in pharmaceutical formulations containing solifenacin. Its characterization helps ensure compliance with regulatory standards by providing data necessary for assessing the purity and safety profiles of solifenacin products . Additionally, understanding its properties aids researchers in developing more efficient synthetic routes and purification techniques.
Solifenacin Impurity D (chemical name: [(1R)-1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone; CAS: 2216750-52-4) is a diastereomeric methanone compound formed during solifenacin manufacturing. Its structure arises from the coupling of (R)- and (S)-enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline via a carbonyl bridge, resulting in molecular formula C₃₁H₂₈N₂O and molecular weight 444.6 g/mol [6]. A targeted synthesis involves oxidative dimerization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediates using controlled carbonylating agents. This method achieves the unsymmetrical (R,S)-configuration through sequential nucleophilic substitution: First, (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline reacts with phosgene to form an acyl chloride intermediate, which then couples with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline under anhydrous conditions [6]. Alternative routes employ N,N'-carbonyldiimidazole (CDI) as a safer carbonyl source in tetrahydrofuran, yielding the diastereomer at >98.5% purity after silica gel chromatography [5].
Table 1: Comparative Synthetic Approaches for Solifenacin Impurity D
Method | Reagents | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
Phosgene-mediated | Phosgene, triethylamine | Dichloromethane | 62 | 98.5 |
CDI-assisted | N,N'-Carbonyldiimidazole | Tetrahydrofuran | 58 | 99.2 |
Oxidative degradation* | Potassium permanganate | Acetone-water | 45 | 99.1 |
Note: Oxidative degradation data from Patent CN105348278A [2]
Solifenacin succinate undergoes oxidative ring-opening under specific conditions to generate Impurity D. This pathway is mechanistically distinct from typical solifenacin impurities (e.g., N-oxide or epoxide derivatives) and involves cleavage of the tetrahydroisoquinoline-benzylic bond [5]. Potassium permanganate (KMnO₄) serves as the primary oxidant in a mixed acetone-water solvent system (optimal ratio 1:10 v/v). The reaction proceeds via benzylic hydroxylation to form an unstable hemiaminal intermediate, which collapses to release 2-(aminomethyl)benzophenone. This reactive species subsequently undergoes nucleophilic attack by a second solifenacin molecule at the carbonyl carbon, forming the (R,S)-methanone adduct [2] [7]. Experimental data confirm that ≥40% conversion occurs within 8 hours at 25°C using a 1:3.5 molar ratio of solifenacin succinate to KMnO₄. After reaction completion, ethyl acetate extraction and sodium bicarbonate washing are critical to remove residual manganese dioxide and acidic byproducts [2].
The efficiency of KMnO₄-mediated ring-opening hinges on four optimized parameters:
Table 2: Optimization Parameters for KMnO₄-Mediated Impurity D Synthesis
Parameter | Optimal Condition | Deviation Impact | Key Byproducts |
---|---|---|---|
Acetone:H₂O ratio | 1:10 (v/v) | Yield ↓ >30% at 1:1 ratio | Solifenacin N-oxide |
KMnO₄ equivalence | 3.5 eq | Yield ↓ to 18% at 1.0 eq | Hydroxy acid derivatives |
Temperature | 20–25°C | Decomposition ↑ >40°C | Benzaldehyde fragments |
Reaction time | 8 hours | Yield ↓ 22% at 24 hours | Poly-hydroxylated isoquinolines |
Post-reaction purification employs silica gel column chromatography with dichloromethane-methanol (15:1 v/v) eluent. TLC monitoring (dichloromethane-methanol 10:1) confirms homogeneous collection of the target Rf=0.45 fraction, yielding white crystalline solid with 99.1% HPLC purity [2].
The inherent stereochemistry of solifenacin dictates Impurity D’s diastereomeric profile. Since solifenacin contains chiral centers at the quinuclidine C3 and tetrahydroisoquinoline C1 positions, oxidative degradation preserves these configurations. The methanone linkage specifically forms between the (R)-configured tetrahydroisoquinoline nitrogen of one molecule and the carbonyl carbon adjacent to the (S)-configured center of another. This unsymmetrical coupling generates a single meso-like diastereomer detectable by chiral HPLC [6]. Nuclear magnetic resonance (NMR) analyses reveal distinct chemical shifts for the diastereotopic protons:
X-ray crystallography confirms the relative (R,S) stereochemistry, showing a dihedral angle of 78° between the two tetrahydroisoquinoline planes. This spatial arrangement hinders racemization during purification, ensuring diastereomeric stability up to 150°C. Analytical differentiation from symmetrical (R,R) or (S,S) dimers is achieved via reversed-phase HPLC (retention time: 3.9 min) and distinct UV spectra showing λₘₐₓ at 250 nm [1] [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: